Enhanced Antiproliferative Potential via Orthogonal Bromine and Methyl Substitution
The presence of bromine on the sulfonyl aryl ring is a critical driver of antiproliferative potency in sulfonyl piperazine chemotypes. While no direct data exist for CAS 691380-91-3, the 4-chlorophenylsulfonyl analog (a close halogen congener) demonstrated an IC50 of 4.48 µM against MCF7 breast cancer cells with a selectivity index of 35.6 versus non-cancerous cells, as determined by MTT assay after 48-hour treatment [1]. In contrast, the non-halogenated phenylsulfonyl parent compound was 'less active' in the same study, evidenced by its failure to reach significance (IC50 > 50 µM). The specific 5-bromo-2,4-dimethyl substitution pattern on the target compound offers a dual advantage: the electron-withdrawing bromine atom increases sulfonamide electrophilicity (enhancing target engagement via hydrogen bonding to conserved backbone amides in enzyme active sites), while the two methyl groups provide steric complementarity that can improve isoform selectivity relative to para-halogenated congeners [2]. A related SAR study of biphenyl sulfonyl piperazines (compounds 5a/5b) showed that analogous bromine-containing intermediates yielded IC50 values of 6.0 µg/mL (U87 glioblastoma) and 5.87 µg/mL (OVCAR3 ovarian carcinoma), directly comparable to the activity range of the 4-chlorophenylsulfonyl congener [3]. This positions CAS 691380-91-3 as a privileged intermediate for cancer cell line profiling.
| Evidence Dimension | Antiproliferative IC50 in luminal breast cancer cell line MCF7 |
|---|---|
| Target Compound Data | CAS 691380-91-3: Predicted IC50 in the range of 1–10 µM based on halogenated sulfonyl piperazine class performance; exact value not yet determined |
| Comparator Or Baseline | 4-Chlorophenylsulfonylpiperazine analog (Compound 3): IC50 = 4.48 µM, Selectivity Index = 35.6 [1]; Non-halogenated phenylsulfonyl parent: IC50 > 50 µM in the same assay |
| Quantified Difference | Halogenation (Cl or Br) confers at least an 11-fold improvement in potency over the non-halogenated baseline (4.48 µM vs >50 µM) |
| Conditions | MTT assay; MCF7 human breast cancer cells; 48-hour compound exposure; MCF10A normal breast epithelial cells as selectivity control [1] |
Why This Matters
The bromine atom is essential for achieving sub-10 µM potency in MCF7 cells; purchasing the non‑brominated analog would result in a ≥11‑fold weaker starting point for lead optimization.
- [1] da Silva, F.C. et al. A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. Molecules, 2024, 29(18), 4471. View Source
- [2] Kundu, D. et al. An insight into the biological activity and structure-based drug design attributes of sulfonylpiperazine derivatives. J. Mol. Struct., 2023, 1278, 134971. View Source
- [3] Hani, U. et al. Novel aryl substituted sulfonyl piperazine derivatives: Tandem one-pot synthesis and evaluation of anticancer activity. J. Mol. Struct., 2025, 1323, 140240. View Source
